Amino-indan-2-carboxylic acid hydrochloride
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Overview
Description
1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl and a molecular weight of 213.66 g/mol . It is a hydrochloride salt form of 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride involves several steps. One common method includes the reaction of indene with a suitable amine under acidic conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the indene moiety can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride can be compared with similar compounds such as:
2-Amino-2,3-Dihydro-1H-Indene-2-Carboxamide Hydrochloride: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
2-[(Butan-2-yl)amino]-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride: This compound features a butan-2-yl group attached to the amino group, providing different chemical properties. The uniqueness of 1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEVSRBBMHEIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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